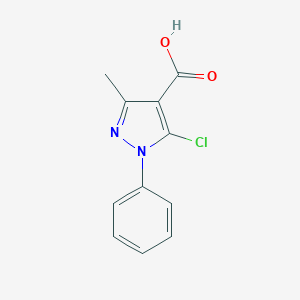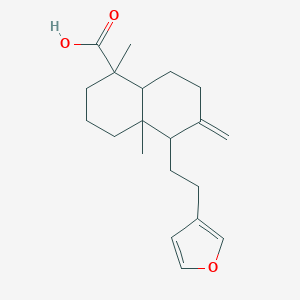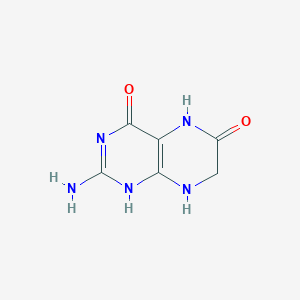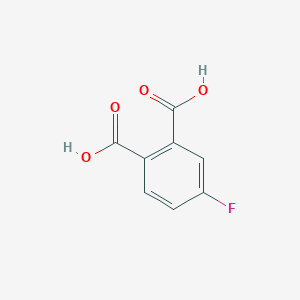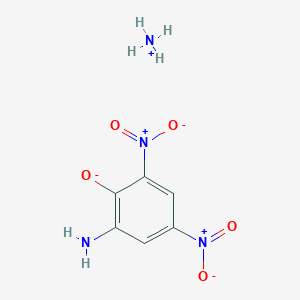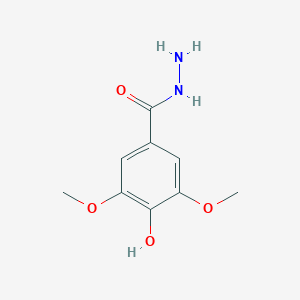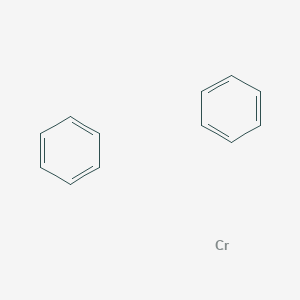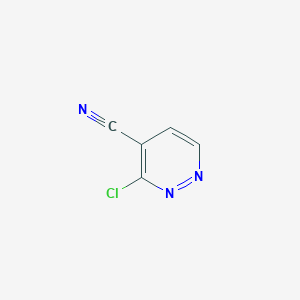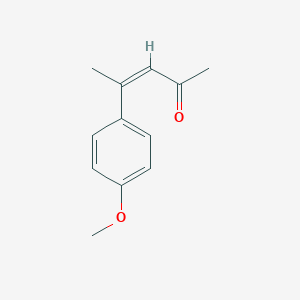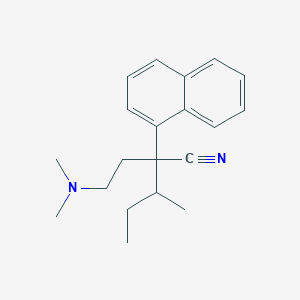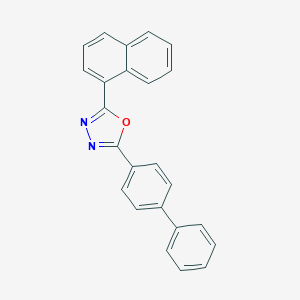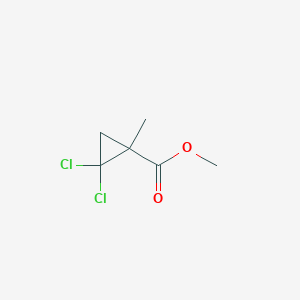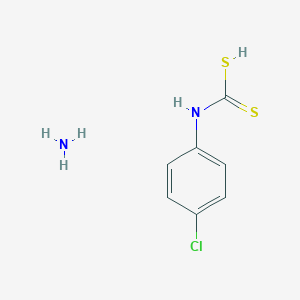
Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt, also known as CPMA, is a chemical compound that has been widely used in scientific research for its unique properties. CPMA is a white crystalline powder that is soluble in water and has a molecular weight of 219.68 g/mol. This compound has been found to have various applications in the field of biochemistry and pharmacology.
作用機序
Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt inhibits the activity of metalloproteinases by binding to the active site of the enzyme. This binding prevents the enzyme from degrading extracellular matrix proteins, which are essential for maintaining the integrity of tissues. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been found to be a selective inhibitor of metalloproteinases, which makes it a valuable tool in the study of these enzymes.
生化学的および生理学的効果
Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells by inhibiting the activity of metalloproteinases. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has also been found to reduce the inflammation associated with arthritis by inhibiting the activity of matrix metalloproteinases. In addition, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been found to have a protective effect on the cardiovascular system by inhibiting the activity of metalloproteinases that are involved in the degradation of the extracellular matrix of blood vessels.
実験室実験の利点と制限
Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has several advantages for lab experiments. It is a selective inhibitor of metalloproteinases, which makes it a valuable tool in the study of these enzymes. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt is also water-soluble, which makes it easy to handle in the lab. However, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has some limitations. It is a relatively expensive compound, which can limit its use in some experiments. In addition, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has a short half-life, which means that it needs to be administered frequently in in vivo experiments.
将来の方向性
There are several future directions for the use of Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt in scientific research. One direction is the study of the role of metalloproteinases in the development and progression of various diseases. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt can be used to inhibit the activity of these enzymes and study their effects on disease progression. Another direction is the development of new inhibitors of metalloproteinases based on the structure of Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt. This could lead to the development of new drugs for the treatment of various diseases. Finally, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt can be used in combination with other drugs to enhance their effectiveness in the treatment of diseases such as cancer and arthritis.
Conclusion:
In conclusion, Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt is a valuable tool in scientific research due to its ability to inhibit the activity of metalloproteinases. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has various applications in the field of biochemistry and pharmacology and has been found to have several biochemical and physiological effects. While Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has some limitations, its unique properties make it a valuable compound for the study of various diseases. Further research on Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt and its derivatives could lead to the development of new drugs for the treatment of various diseases.
合成法
Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt is synthesized by reacting 4-chlorophenyl isothiocyanate with ammonium hydroxide. The reaction is carried out at room temperature for several hours, and the resulting product is then purified by recrystallization. The purity of the final product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been widely used in scientific research for its ability to inhibit the activity of metalloproteinases. Metalloproteinases are a family of enzymes that play a crucial role in the degradation of extracellular matrix proteins. Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has been found to inhibit the activity of these enzymes by binding to the active site of the enzyme. This property of Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt has made it a valuable tool in the study of various diseases such as cancer, arthritis, and cardiovascular diseases.
特性
CAS番号 |
1197-56-4 |
|---|---|
製品名 |
Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt |
分子式 |
C7H9ClN2S2 |
分子量 |
220.7 g/mol |
IUPAC名 |
azane;(4-chlorophenyl)carbamodithioic acid |
InChI |
InChI=1S/C7H6ClNS2.H3N/c8-5-1-3-6(4-2-5)9-7(10)11;/h1-4H,(H2,9,10,11);1H3 |
InChIキー |
IVEZINAHHNNKTD-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1N=C(S)S)Cl.N |
SMILES |
C1=CC(=CC=C1NC(=S)S)Cl.N |
正規SMILES |
C1=CC(=CC=C1NC(=S)[S-])Cl.[NH4+] |
その他のCAS番号 |
1197-56-4 |
同義語 |
Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



